molecular formula C9H7BrN2O B581524 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 1251023-52-5

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B581524
CAS No.: 1251023-52-5
M. Wt: 239.072
InChI Key: LCFUFGSPCPOBCI-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7BrN2O. It belongs to the indazole family, which is known for its significant biological and pharmacological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated product is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3-position of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole ring system is known to bind to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 2-Methylindazole-3-carbaldehyde
  • 5-Bromo-2-methylindazole

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the indazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUFGSPCPOBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718275
Record name 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251023-52-5
Record name 5-Bromo-2-methyl-2H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251023-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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